4-iodo-N-(pyrazin-2-yl)benzamide is a chemical compound characterized by the molecular formula CHI NO and a molecular weight of 325.11 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals. It has been investigated for various biological activities, including potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry. Additionally, derivatives of this compound are explored for their therapeutic potential in treating diseases such as tuberculosis and cancer .
The synthesis of 4-iodo-N-(pyrazin-2-yl)benzamide typically involves the reaction of 4-iodobenzoic acid with pyrazin-2-amine. This reaction is facilitated by coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which promote the formation of the amide bond.
The molecular structure of 4-iodo-N-(pyrazin-2-yl)benzamide features an iodine atom attached to a benzene ring, which is further connected to a pyrazinyl moiety through an amide linkage. The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
4-iodo-N-(pyrazin-2-yl)benzamide can undergo several chemical reactions:
The mechanism of action for 4-iodo-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. Its derivatives have shown the capability to inhibit enzymes or proteins that are critical in disease pathways, such as kinases or transcription factors. The structural attributes of the compound facilitate binding to these targets, modulating their activity and potentially exerting therapeutic effects against diseases like cancer .
Properties such as melting point, boiling point, and spectral data (NMR, IR) provide insight into its physical characteristics .
4-iodo-N-(pyrazin-2-yl)benzamide has significant applications in various scientific fields:
The rational design of pyrazine-containing benzamides emerged from early explorations into neuronal nicotinic acetylcholine receptor (nAChR) modulators. Initial work focused on 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, identified as a lead compound through virtual screening and pharmacological evaluation. This molecule demonstrated inhibitory activity against human α4β2 nAChRs (IC₅₀ = 6.0 µM) with ~5-fold selectivity over human α3β4 subtypes [3]. The observed subtype selectivity was attributed to allosteric modulation at the "β subunit site," a region exhibiting lower sequence conservation across nAChR subtypes compared to the orthosteric binding pocket. This discovery catalyzed extensive structure-activity relationship studies, culminating in the synthesis of 26 analogs to elucidate critical pharmacophoric features [3].
Table 1: Key Pyrazine-Benzamide Hybrids and Their nAChR Inhibition Profiles
Compound | R₁ (Pyrazine) | R₂ (Benzamide) | α4β2 IC₅₀ (µM) | α3β4 IC₅₀ (µM) | Selectivity Ratio (α3β4/α4β2) |
---|---|---|---|---|---|
Lead Compound | H | Allyloxy | 6.0 | 30.0 | 5.0 |
Analog 19 | Methyl | Propoxy | 4.2 | 38.5 | 9.2 |
Analog 24 | Methoxy | Allyloxy | 8.1 | 42.7 | 5.3 |
Halogenation, particularly iodination, serves as a powerful strategy to amplify the bioactivity of benzamide pharmacophores. Database analyses reveal that halogenated natural product analogs exhibit ≥2-fold enhanced bioactivity in 50.3% of cases, with iodine often conferring superior improvements due to its distinct steric and electronic properties [2]. In 4-iodo-N-(pyrazin-2-yl)benzamide, the iodine atom acts as a pharmacophoric element through two primary mechanisms: halogen bonding and hydrophobic stabilization.
Table 2: Influence of Halogen Substituents on Benzamide Physicochemical and Binding Properties
Halogen (X) | Van der Waals Radius (Å) | Electronegativity | σ-Hole Potential (kcal/mol) | Relative Binding Affinity* | clogP Increase* |
---|---|---|---|---|---|
Fluorine | 1.47 | 3.98 | 0–2 | 1.0× | +0.2 |
Chlorine | 1.75 | 3.16 | 3–5 | 3.2× | +0.8 |
Bromine | 1.83 | 2.96 | 5–7 | 6.5× | +1.0 |
Iodine | 1.98 | 2.66 | 7–10 | 12.0× | +1.2 |
*Relative to non-halogenated benzamide; values averaged across multiple target classes [2] [7].
The strategic placement of iodine at the para-position of 4-iodo-N-(pyrazin-2-yl)benzamide thus leverages both steric and electronic advantages. This modification not only augments target affinity through halogen bonding but also optimizes absorption and distribution profiles, positioning iodinated benzamides as high-priority candidates for further therapeutic development [2] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8